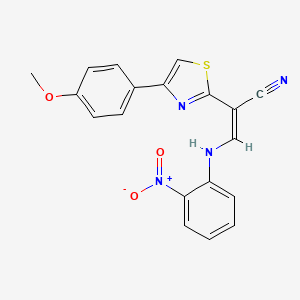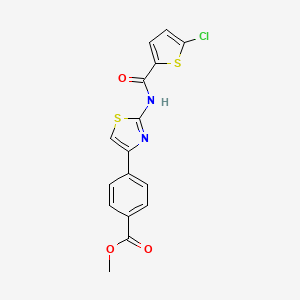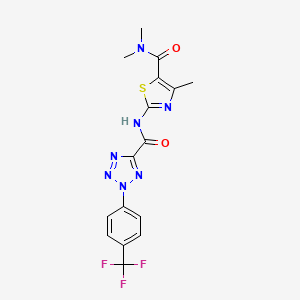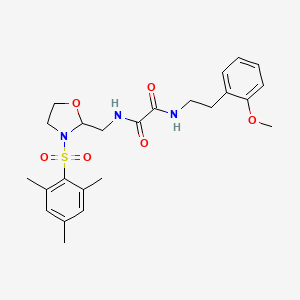
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, also known as MTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of acrylonitrile-based compounds and has been shown to possess a range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds provide foundational knowledge for exploring the potential applications of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile. Compounds with similar structures have been synthesized through various chemical reactions, offering insights into their chemical properties and the potential for further modifications to enhance their applicability in different scientific domains. For example, the practical preparation of Z-isomers, which share structural similarities, has been detailed, showcasing methodologies for obtaining these compounds with high selectivity and efficiency (Tatsuta et al., 1994).
Acetylcholinesterase Inhibition Studies
Related acrylonitrile derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibition capabilities. This property is crucial for understanding the potential therapeutic applications of these compounds in treating diseases characterized by AChE dysfunction. The study demonstrates the importance of specific functional groups in enhancing AChE inhibition, providing a pathway for designing more effective compounds (Parveen et al., 2014).
Photonic and Electronic Applications
The photoinduced properties of pyrazoline derivatives, which are structurally related to this compound, highlight their potential in photonic and electronic applications. These compounds exhibit significant photoinduced birefringence, making them suitable for use in optical switchers and other photonic devices. The detailed investigation into their dynamic and static photoinduced birefringence phenomena opens up avenues for their application in advanced materials science (Szukalski et al., 2015).
Antimicrobial and Antifungal Activity
Compounds with the thiazole moiety, similar to the one , have shown promising antimicrobial and antifungal activities. The synthesis and spectral characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands have led to the identification of compounds with moderate activity against specific bacteria and fungi. These findings suggest the potential of this compound derivatives for developing new antimicrobial agents (Vinusha et al., 2015).
Propriétés
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-15-8-6-13(7-9-15)17-12-27-19(22-17)14(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGOKDLXGGMOCN-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2750173.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2750176.png)
![N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2750177.png)
![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2750181.png)
![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2750185.png)
![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2750186.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2750189.png)
![(4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2750190.png)
